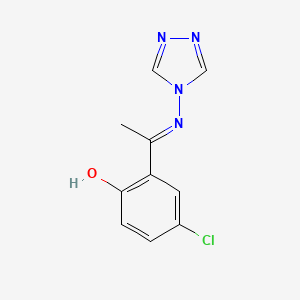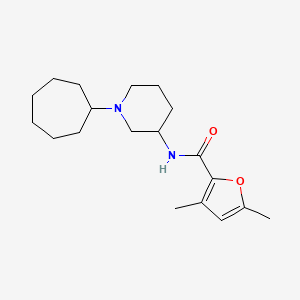![molecular formula C18H15ClN2O3 B6082383 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6082383.png)
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the isoxazole family and is commonly referred to as CPI-1189.
Wirkmechanismus
The exact mechanism of action of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole is not fully understood. However, it has been proposed to act through the inhibition of various pro-inflammatory mediators such as cytokines and chemokines. It has also been shown to modulate the activity of various neurotransmitters such as dopamine and acetylcholine, leading to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory mediators such as TNF-α and IL-6, leading to its anti-inflammatory effects. It has also been found to enhance the activity of various antioxidant enzymes such as superoxide dismutase and catalase, leading to its neuroprotective effects. Furthermore, it has been shown to improve cognitive function and memory, possibly through its modulation of neurotransmitter activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole in lab experiments include its potent anti-inflammatory, analgesic, and neuroprotective properties. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, its limitations include its potential toxicity and side effects, as well as the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole. These include further studies to understand its mechanism of action, as well as its potential applications in cancer therapy and neurodegenerative diseases. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of novel analogs and derivatives of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole involves a multistep process that requires the use of various reagents and solvents. The initial step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenyl-β-ketoester. This intermediate is then subjected to a Knoevenagel condensation reaction with 2-furylaldehyde to obtain 4-chloro-α-phenyl-β-(2-furyl)acrylonitrile. The final step involves the cyclization of the nitrile group with hydroxylamine hydrochloride in the presence of a base to yield 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to possess antitumor and antiangiogenic activities, making it a potential candidate for cancer therapy. Furthermore, it has been found to enhance cognitive function and memory, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[2-(furan-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-5-12(6-8-13)17-11-14(20-24-17)18(22)21-9-1-3-15(21)16-4-2-10-23-16/h2,4-8,10-11,15H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFSOGNGZWGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-[2-(furan-2-YL)pyrrolidine-1-carbonyl]-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(4-fluorobenzyl)morpholine](/img/structure/B6082305.png)
![6-[(1-methyl-4-piperidinyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6082314.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6082324.png)
![4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6082326.png)
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B6082332.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-methyl-1H-imidazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082345.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6082348.png)



![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082396.png)